4-(n-Butylthio)thiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

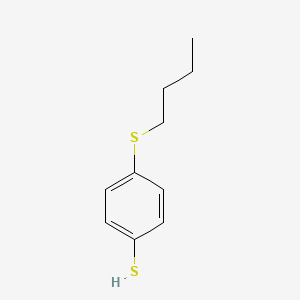

4-(n-Butylthio)thiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with a butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Butylthio)thiophenol typically involves the thiolation of a suitable precursor. One common method is the reaction of 4-chlorothiophenol with n-butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(n-Butylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases and elevated temperatures.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophenols.

Scientific Research Applications

4-(n-Butylthio)thiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(n-Butylthio)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.

Comparison with Similar Compounds

Thiophenol: The parent compound, lacking the butylthio substitution.

4-Methylthiophenol: Similar structure with a methyl group instead of a butyl group.

4-Ethylthiophenol: Contains an ethyl group in place of the butyl group.

Uniqueness: 4-(n-Butylthio)thiophenol is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, boiling point, and overall reactivity, making it suitable for specific applications where other thiophenols may not be as effective.

Biological Activity

4-(n-Butylthio)thiophenol, a compound belonging to the class of thiophenols, has garnered attention due to its potential biological activities, particularly in antioxidant properties and interactions with reactive oxygen species. This article reviews various studies highlighting the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophenol core substituted with a butylthio group. Its structure can be represented as follows:

Where C1 is the thiophenol ring and C2 is the butylthio substituent.

Antioxidant Activity

Research indicates that compounds with thiol groups, such as this compound, exhibit significant antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.

Key Findings:

- Lipid Peroxidation Inhibition: In vitro studies have shown that this compound can reduce the concentration of thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation, by up to 40% in rat liver homogenates .

- Mechanism of Action: The antioxidant activity is attributed to the ability of the thiol group to donate electrons, thereby neutralizing free radicals and preventing cellular damage .

Cytoprotective Effects

The cytoprotective effects of this compound have been explored in various cellular models. It has shown promise in protecting cells against oxidative damage induced by environmental toxins and other stressors.

Case Studies:

- Neuroprotective Effects: In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound significantly reduced cell death and preserved mitochondrial function .

- Hepatoprotective Activity: Another study demonstrated that this compound could protect liver cells from damage induced by acetaminophen overdose, highlighting its potential therapeutic applications in hepatotoxicity .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare its biological activity with other thiophenols and antioxidants.

| Compound | Antioxidant Activity (%) | Cytoprotective Effect | Mechanism of Action |

|---|---|---|---|

| This compound | Up to 40% | Significant | Electron donation |

| 2-Mercaptoethanol | 30% | Moderate | Free radical scavenging |

| N-Acetylcysteine | 50% | High | Glutathione precursor |

Properties

IUPAC Name |

4-butylsulfanylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIFQYCINHEYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.